LUF5771 is a chemical compound identified as an allosteric inhibitor of the luteinizing hormone receptor. This compound is classified under the category of small molecules that modulate receptor activity without directly competing with the natural ligand. The chemical structure of LUF5771 is characterized by its unique arrangement of atoms, which contributes to its functionality as an allosteric modulator.
LUF5771 has been synthesized and characterized in various research studies, particularly focusing on its role in modulating receptor activity. The compound has been cataloged under the Chemical Abstracts Service number 1141802-49-4, which aids in its identification across scientific literature and databases.
LUF5771 falls under the classification of pharmacological agents, specifically as an allosteric inhibitor. Allosteric inhibitors are compounds that bind to a site other than the active site of a receptor, resulting in a conformational change that alters the receptor's activity. This mechanism is crucial for developing therapeutics with potentially fewer side effects compared to traditional competitive inhibitors.
The synthesis of LUF5771 involves several organic chemistry techniques, typically including:
The precise synthetic route for LUF5771 may vary, but it generally includes multiple steps involving the formation of key intermediates and subsequent transformations to achieve the final product. The use of high-performance liquid chromatography (HPLC) is common for purification due to its efficiency in separating compounds based on their chemical properties.
The molecular formula for LUF5771 includes specific atomic counts that define its chemical identity. For example, it may contain carbon, hydrogen, nitrogen, and oxygen atoms arranged in a way that supports its biological activity as an allosteric inhibitor.
LUF5771 undergoes various chemical reactions typical for small molecules interacting with biological targets. These may include:
The binding kinetics of LUF5771 can be studied using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide quantitative data on binding affinities and thermodynamics.
LUF5771 functions by binding to an allosteric site on the luteinizing hormone receptor. This binding stabilizes an inactive conformation of the receptor, thereby inhibiting its activation by endogenous ligands such as luteinizing hormone.
Studies have shown that allosteric modulation can lead to differential signaling pathways compared to traditional agonists or antagonists, which may offer therapeutic advantages in treating conditions related to reproductive health.
LUF5771's physical properties include:
Chemical properties such as stability under different pH conditions and reactivity with other compounds are critical for understanding its behavior in biological systems.
Relevant data can be derived from stability studies conducted under simulated physiological conditions.
LUF5771 has potential applications in:
LUF5771 (CAS 1141802-49-4) represents a significant advancement in targeting glycoprotein hormone receptors (GPHRs), a subclass of G protein-coupled receptors (GPCRs) critical to reproductive endocrinology and metabolic regulation. As the first identified low molecular weight (LMW) allosteric inhibitor of the luteinizing hormone receptor (LHCGR), it circumvents the limitations of biologics by enabling oral bioavailability and selective modulation of signaling pathways [3] [9]. Its discovery emerged from screening terphenyl derivatives against the radiolabeled agonist [³H]Org 43553, revealing unique allosteric properties that differentiate it from orthosteric ligands [3] [10].
LUF5771 belongs to the terphenyl class of organic compounds, characterized by a linear para-terphenyl backbone substituted with functional groups enabling specific receptor interactions. Its core structure consists of three aromatic rings, forming a rigid scaffold that mimics protein alpha-helices, facilitating engagement with transmembrane domains of GPCRs [6] [7]. The presence of a nitrile group and ester linkage contributes to its heterocyclic character, enhancing binding affinity and metabolic stability. This molecular architecture aligns with other bioactive terphenyl derivatives like gliocladinins B (antimicrobial) and vialinin A (anticancer), underscoring the pharmacological versatility of this chemical class [10].
LUF5771 has the empirical formula C₂₄H₂₃NO₂ and a molecular weight of 357.44 g/mol [6] [8]. Key physicochemical characteristics include:
O=C(NC1CCCC1)OC2=CC(C3=CC=CC=C3)=CC(C4=CC=CC=C4)=C2
confirms a carbamate linker bridging a cyclohexylamine moiety to a di-ortho-phenylated phenyl ring, critical for allosteric activity [4] [5]. Table 1: Fundamental Chemical Properties of LUF5771
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₃NO₂ |
Molecular Weight | 357.44 g/mol |
CAS Registry Number | 1141802-49-4 |
Appearance | White to off-white solid |
Solubility (DMSO) | 100 mg/mL (279.77 mM) |
LUF5771 exhibits dual functionality at the LHCGR:
Table 2: Receptor Binding Kinetics of LUF5771
Parameter | Effect on LHCGR | Experimental Context |
---|---|---|
Radioligand Dissociation | 3.3-fold increase at 10 µM | [³H]Org 43553 displacement [3] |
Inhibition of LH | 2–3-fold reduction in LH potency | Functional cAMP assays [9] |
Org 43553 Potency | 2–3-fold decrease | Competitive binding [3] |
Mechanistically, LUF5771 exploits probe dependence—differentially modulating ligands based on their binding pathways. For example, it non-competitively inhibits LH and Org 43553 but exhibits neutral cooperativity with certain thienopyrimidine agonists [9]. This selectivity arises from its interaction with a secondary allosteric site distinct from the conserved orthosteric pocket of Family A GPCRs, enabling precise control over receptor signaling [9] [10].
Table 3: Functional Effects of LUF5771 on LH Receptor Signaling
Concentration | Activity | Signaling Output |
---|---|---|
1–10 µM | Allosteric inhibition | ↓ Ligand binding affinity |
10 µM | Partial agonism | 31 ± 4% receptor activation |
10 µM + LH | Negative cooperativity | 2–3-fold ↓ LH potency |
Therapeutic Implications: By targeting the 7TMD, LUF5771 provides a blueprint for oral LHCGR modulators addressing fertility disorders and hormone-dependent cancers. Its terphenyl scaffold is synthetically tractable via sequential Suzuki couplings, enabling rapid generation of analogs for structure-activity optimization [10]. This approach overcomes challenges in mimicking large glycoprotein hormones with small molecules, positioning LUF5771 as a pivotal tool for probing GPHR allostery [7] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: